molecular formula C20H14BrN3O B3739572 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No. B3739572
M. Wt: 392.2 g/mol
InChI Key: TUMHTHIBYJWBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BMQ or BRD-0705 and has a molecular formula of C21H16BrN3O. In

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and fibrosis. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of breast cancer and lung cancer. It has also been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties, which make it a promising candidate for drug development. Another advantage is that this compound has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action. This will help to optimize its use in drug development and potentially identify new targets for cancer therapy. Another direction is to explore its potential applications in other diseases, such as fibrosis and inflammation. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

3-(5-bromo-2-pyridinyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties. In particular, this compound has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases.

properties

IUPAC Name

3-(5-bromopyridin-2-yl)-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c1-13-6-8-14(9-7-13)19-23-17-5-3-2-4-16(17)20(25)24(19)18-11-10-15(21)12-22-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHTHIBYJWBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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